molecular formula C14H19NO5S B2929241 Tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate CAS No. 1309367-86-9

Tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate

Cat. No.: B2929241
CAS No.: 1309367-86-9
M. Wt: 313.37
InChI Key: AUMKBLHFZUGGSR-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate is a sulfonylcarbamate derivative featuring a tert-butyl-protected carbamate group linked to a phenyl ring substituted with a 2-oxopropyl moiety. This compound belongs to a broader class of carbamate-containing molecules, which are widely utilized in medicinal and synthetic chemistry for their stability and versatility as intermediates or bioactive agents.

Properties

IUPAC Name

tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-10(16)9-11-7-5-6-8-12(11)21(18,19)15-13(17)20-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMKBLHFZUGGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CC=C1S(=O)(=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate typically involves the reaction of tert-butyl carbamate with 2-(2-oxopropyl)benzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include maintaining a specific temperature and using an appropriate solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can occur through covalent modification of the enzyme or by forming a stable complex with the enzyme .

Comparison with Similar Compounds

Structural Analog 1: Adamantane-Based 2-Oxopropyl Benzoate Derivatives ()

Structural Differences :

  • The adamantane-based esters (e.g., 2-(adamantan-1-yl)-2-oxoethyl benzoates) replace the tert-butyl sulfonylcarbamate group with an adamantyl-2-oxoethyl ester. The phenyl ring in the target compound is substituted with a 2-oxopropyl group, whereas adamantane derivatives feature benzoate esters.
  • Conformational Similarity : Both classes adopt synclinal conformations in crystal structures due to steric and electronic effects .

Functional Properties :

  • Antioxidant Activity : Adamantane derivatives exhibit selective radical scavenging, with 2-(adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate outperforming standard antioxidants in hydrogen peroxide radical scavenging .
  • Hypothesized Differences : The tert-butyl sulfonylcarbamate group in the target compound may confer distinct solubility or metabolic stability compared to adamantane esters, which are bulkier and more lipophilic.

Structural Analog 2: tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate (Block B) ()

Functional Implications :

  • Block B serves as a synthetic intermediate in chemical genetics, emphasizing its role in modular synthesis. The target compound’s sulfonyl group may enhance electrophilicity, enabling interactions with biological nucleophiles (e.g., cysteine residues in enzymes).

Data Table: Key Structural and Functional Comparisons

Compound Name Structural Features Synthesis Approach Key Properties/Activities
Tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate Phenyl-2-oxopropyl, tert-butyl sulfonylcarbamate Likely sulfonylation + carbamate Unknown (hypothetical: enzyme inhibition)
2-(Adamantan-1-yl)-2-oxoethyl benzoates Adamantyl-2-oxoethyl ester, substituted benzoate Esterification Antioxidant, anti-inflammatory
tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate Propylamine-azidoethyl, tert-butyl carbamate Reductive amination Synthetic intermediate

Research Findings and Implications

  • Adamantane vs. tert-butyl : Adamantane’s rigidity and lipophilicity enhance membrane penetration and bioactivity, whereas tert-butyl groups improve solubility and metabolic stability .
  • Sulfonylcarbamate Reactivity : The sulfonyl group in the target compound may enable covalent binding to biological targets, a property absent in ester-based analogs.
  • Nitrogen Substituents : highlights that nitrogen-containing adamantane derivatives exhibit enhanced anti-inflammatory effects, suggesting that introducing nitrogen into the target compound’s structure could amplify its bioactivity .

Biological Activity

Tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate is a compound that has garnered interest in the fields of organic chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H19NO5S
  • Molecular Weight : 317.38 g/mol

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and proteins. It acts as an enzyme inhibitor , which can block the active sites of certain enzymes, thus preventing their normal function. This inhibition may occur through covalent modification or the formation of stable enzyme-inhibitor complexes.

1. Enzyme Mechanisms and Protein Modifications

This compound is utilized in studies focusing on enzyme mechanisms and protein modifications. Its ability to modify enzyme activity makes it a valuable tool for investigating biochemical pathways and understanding disease mechanisms.

2. Research Applications

The compound has been employed in various research applications, including:

  • Organic Synthesis : It serves as a reagent for synthesizing carbamate-protected amines.
  • Pharmaceutical Development : It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biochemical pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound Structure Biological Activity
Tert-butyl carbamateStructureGeneral reagent in organic synthesis
Phenylsulfonyl carbamateStructureSimilar reactivity; used in enzyme studies
Boc-protected aminesStructureCommonly used in peptide synthesis

The unique combination of the protective tert-butyl group with the reactive phenylsulfonyl moiety allows for versatile reactivity, distinguishing it from other compounds.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological contexts:

  • Enzyme Inhibition Studies : Research indicates that this compound effectively inhibits specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development targeting metabolic disorders.
  • Cytotoxicity Assessments : In vitro studies have demonstrated that while the compound exhibits inhibitory effects on certain enzymes, it maintains low cytotoxicity against human cell lines, indicating its safety profile for further development .
  • Structure-Activity Relationship (SAR) : SAR studies have been conducted to optimize the biological activity of related compounds, identifying key structural features that enhance enzyme inhibition and reduce off-target effects .

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